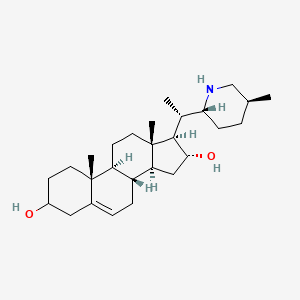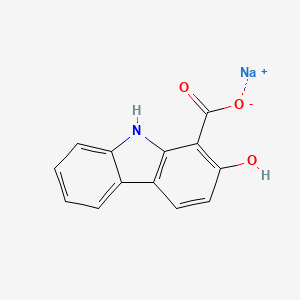
3-Hydroxy-11-methyltridecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-11-methyltridecanoic acid is a fatty acid derivative with a hydroxyl group at the third carbon and a methyl group at the eleventh carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-11-methyltridecanoic acid can be achieved through several methods. One common approach involves the aldol reaction of Meldrum’s acids with formaldehyde, followed by hydrolysis to yield the desired hydroxy acid . Another method includes the selective synthesis from xenobiotic acyl-coenzyme A thioesters, which are important for developing bioanalytical methods and evaluating chemical reactivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-11-methyltridecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-oxo-11-methyltridecanoic acid, while reduction may produce 3-hydroxy-11-methyltridecanol.
Aplicaciones Científicas De Investigación
3-Hydroxy-11-methyltridecanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It has potential antimicrobial properties, making it a candidate for developing new antibiotics.
Industry: The compound’s unique structure makes it useful in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-11-methyltridecanoic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death . The exact pathways and targets can vary depending on the specific application and organism involved.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-9,11-dimethyltridecanoic acid: This compound has an additional methyl group, which may alter its chemical properties and biological activity.
3-Hydroxy-8,10-dimethyldodecanoic acid: With a shorter carbon chain and different methyl group positions, this compound exhibits distinct characteristics.
Uniqueness
3-Hydroxy-11-methyltridecanoic acid is unique due to its specific hydroxyl and methyl group positions, which influence its reactivity and interactions with biological systems. This uniqueness makes it valuable for various research and industrial applications.
Propiedades
Número CAS |
122751-75-1 |
|---|---|
Fórmula molecular |
C14H28O3 |
Peso molecular |
244.37 g/mol |
Nombre IUPAC |
3-hydroxy-11-methyltridecanoic acid |
InChI |
InChI=1S/C14H28O3/c1-3-12(2)9-7-5-4-6-8-10-13(15)11-14(16)17/h12-13,15H,3-11H2,1-2H3,(H,16,17) |
Clave InChI |
UCYIXWXFFDEQLL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCCCCCC(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















